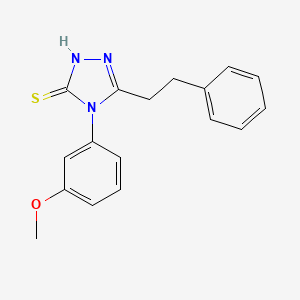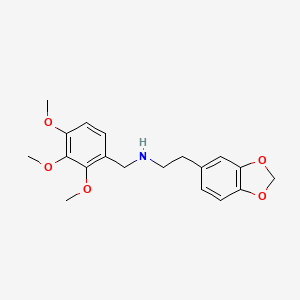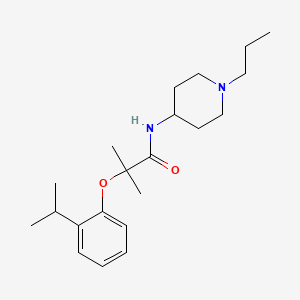
4-(3-甲氧基苯基)-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazole derivatives often involves stepwise procedures that incorporate key functionalities into the triazole core. For instance, Wurfer and Badea (2021) detailed a process that begins with the alkylation of a triazole thiol precursor, leading to the formation of novel compounds, including ketones and secondary alcohols with significant structural similarities to the target compound. This methodology underscores the versatility of triazole chemistry in generating compounds with complex substituents (Wurfer & Badea, 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques. Düğdü et al. (2013) demonstrated the use of IR, NMR, mass spectrometry, and X-ray crystallography to deduce the structure of a closely related triazole compound. Their work highlights the importance of theoretical methods, such as density functional theory (DFT), in predicting and confirming molecular geometries and electronic properties (Düğdü et al., 2013).
Chemical Reactions and Properties
Triazole derivatives engage in a plethora of chemical reactions, leveraging their triazole core as a reactive or coordinating site. Osmanov et al. (2020) explored the reactivity of a triazole derivative, showcasing its potential in forming complexes with metals and undergoing oxidation and alkylation reactions, which are fundamental to modifying the chemical properties and enhancing the utility of such compounds (Osmanov et al., 2020).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the specific substituents on the triazole ring, as demonstrated in the detailed crystallographic analysis by Liang (2009), providing insights into the compound's crystal lattice and stability (Liang, 2009).
科学研究应用
合成和表征
4-(3-甲氧基苯基)-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇相关化合物的合成和表征已在各种研究中得到探讨。例如,Wurfer 和 Badea (2021) 报道了在碱性条件下烷基化 4-(4-甲氧基苯基)-5-苯基--4H-1,2,4-三唑-3-硫醇合成新化合物的研究,从而生产出新的酮和仲醇衍生物。使用红外光谱、核磁共振光谱和元素分析对这些化合物进行了彻底的表征 (Wurfer & Badea, 2021)。
缓蚀
Yadav 等人 (2013) 的研究探讨了苯并咪唑衍生物(包括 4-(苯基)-5-[(2-甲基-1H-苯并咪唑-1-基)甲基]-4H-1,2,4-三唑-3-硫醇)在 HCl 溶液中用作低碳钢缓蚀剂。他们的研究结果表明,这些化合物表现出显着的缓蚀效率,其效率随着浓度的增加而增加 (Yadav, Behera, Kumar, & Sinha, 2013)。
抗菌和抗增殖活性
一些研究集中于 1,2,4-三唑衍生物的抗菌和抗增殖活性。Bektaş 等人 (2010) 合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性,表明其对多种微生物具有潜力。这表明了 1,2,4-三唑衍生物在开发新型抗菌剂方面的多功能性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010)。此外,Narayana、Raj 和 Sarojini (2010) 报道了 1,3-噻唑并[3,2-b][1,2,4]三唑的合成,评估了它们的抗增殖活性,并重点介绍了有望用于进一步抗癌研究的候选药物 (Narayana, Raj, & Sarojini, 2010)。
胆碱酯酶抑制
Arfan 等人 (2018) 对三唑对胆碱酯酶抑制的酶促潜力进行了研究,他们合成了一系列 S-烷基化 5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇。这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶表现出显着的抑制潜力,突出了它们在治疗神经退行性疾病中的潜力 (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018)。
抗炎活性
Labanauskas 等人 (2004) 研究了 1,2,4-三唑衍生物的抗炎活性,他们合成了新的 S-烷基化和苯基取代衍生物。这些化合物表现出有希望的抗炎作用,表明了开发新型抗炎剂的潜力 (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004)。
属性
IUPAC Name |
4-(3-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-9-5-8-14(12-15)20-16(18-19-17(20)22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKOQGWWOLFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)
![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)